Cas no 618389-53-0 (ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate)

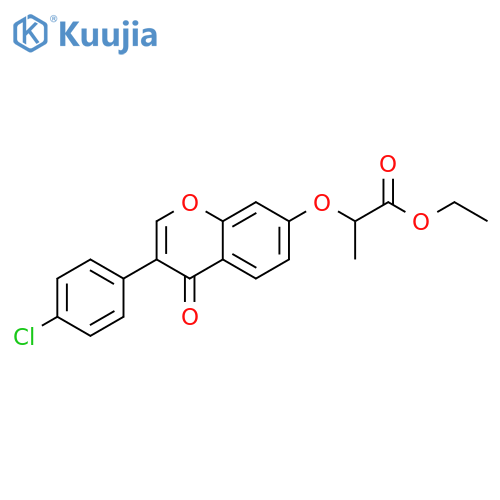

618389-53-0 structure

商品名:ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate

CAS番号:618389-53-0

MF:C20H17ClO5

メガワット:372.798985242844

CID:5555416

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)propanoate

- ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate

-

- インチ: 1S/C20H17ClO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3

- InChIKey: XEROLFKFZWAENC-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(OC1=CC=C2C(=C1)OC=C(C1=CC=C(Cl)C=C1)C2=O)C

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-0856-25mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 25mg |

$109.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-1mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 1mg |

$54.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-15mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 15mg |

$89.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-20mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 20mg |

$99.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-40mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 40mg |

$140.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-10mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 10mg |

$79.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-2μmol |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 2μmol |

$57.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-10μmol |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 10μmol |

$69.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-3mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 3mg |

$63.0 | 2023-07-29 | |

| Life Chemicals | F3139-0856-4mg |

ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate |

618389-53-0 | 90%+ | 4mg |

$66.0 | 2023-07-29 |

ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

618389-53-0 (ethyl 2-{3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yloxy}propanoate) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬